

H-D-His(1-Me)-OH solubility and stability data

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Compound of Interest

Compound Name: *H-D-His(1-Me)-OH*

CAS No.: 163750-77-4

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An In-Depth Technical Guide to the Solubility and Stability of **H-D-His(1-Me)-OH**

Introduction

H-D-His(1-Me)-OH, or 1-methyl-D-histidine, is a non-proteinogenic amino acid derivative of D-histidine.[1][2] In this derivative, a methyl group is attached to the N-1 (tele) position of the imidazole ring. This modification prevents N-H tautomerism and can alter the molecule's physicochemical properties, such as its basicity, lipophilicity, and interaction profile compared to its parent amino acid. For researchers in drug development and peptide synthesis, **H-D-His(1-Me)-OH** serves as a valuable building block.[3] Its incorporation into peptides can enhance stability, modulate receptor binding, and improve pharmacokinetic properties. A thorough understanding of its solubility and stability is paramount for accurate formulation, reliable experimental outcomes, and ensuring the integrity of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive technical overview of the solubility and stability characteristics of **H-D-His(1-Me)-OH**. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound. We will delve into the theoretical basis for its solubility, provide robust experimental protocols for its determination, and explore its stability profile under various stress conditions as mandated by regulatory guidelines.

Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of **H-D-His(1-Me)-OH** is essential before undertaking any experimental work. These properties govern its behavior in solution and its susceptibility to degradation.

Property	Value	Source
Chemical Name	(2R)-2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid	[4]
Synonyms	H-D-His(1-Me)-OH, 1-methyl-D-histidine	[5][6]
CAS Number	163750-77-4	[5][6]
Molecular Formula	C ₇ H ₁₁ N ₃ O ₂	[3][7]
Molecular Weight	169.18 g/mol	[3][7]
Appearance	Off-white to pale beige solid/powder	[3][7]
pKa (predicted)	~1.7 (carboxyl), ~6.2 (imidazole), ~9.0 (α-amino)	N/A

Note: pKa values are estimated based on the parent molecule, histidine, and the electronic effect of N-methylation. Actual experimental determination is recommended.

Solubility Profile

The solubility of an API is a critical parameter that influences its bioavailability, formulation, and route of administration. The solubility of **H-D-His(1-Me)-OH** is dictated by its zwitterionic nature, arising from the acidic carboxylic acid group and the basic α-amino and imidazole groups.

Theoretical Considerations and Solvent Selection Rationale

The overall charge of an amino acid derivative at a given pH is a primary determinant of its solubility in aqueous media.[8] A systematic approach to solubilization involves calculating the

net charge:

- Acidic Residues: Assign a value of -1 to the C-terminal carboxyl group (-COOH).[9]
- Basic Residues: Assign a value of +1 to the N-terminal amino group (-NH₂) and each basic side chain (imidazole ring of histidine).[9]

At physiological pH (~7.4), the α -amino group of **H-D-His(1-Me)-OH** will be protonated (+1 charge) and the carboxyl group will be deprotonated (-1 charge). The imidazole ring of histidine has a pK_a of approximately 6.0, so at pH 7.4, it will be largely neutral. Therefore, the molecule is expected to be a zwitterion with a net charge near zero, suggesting moderate solubility in water but potentially requiring pH adjustment or co-solvents for higher concentrations.[10][11]

- For Basic Peptides/Amino Acids (Net Charge > 0): Use of a dilute acidic solution (e.g., acetic acid) can improve solubility by ensuring all basic groups are protonated.[11]
- For Acidic Peptides/Amino Acids (Net Charge < 0): Use of a dilute basic solution (e.g., ammonium bicarbonate) can improve solubility.
- For Neutral Peptides/Amino Acids (Net Charge \approx 0): If aqueous solubility is poor, organic co-solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile may be required.[8][10]

Experimental Workflow for Solubility Determination

This protocol provides a systematic approach to determine the solubility of **H-D-His(1-Me)-OH**. The core principle is to start with the most benign solvents and progress to organic or pH-adjusted solvents only as needed, always using a small aliquot of the material for initial testing. [9][11]

Caption: Decision workflow for systematically determining the solubility of **H-D-His(1-Me)-OH**.

Step-by-Step Experimental Protocol for Solubility Assessment

- Preparation: Allow the lyophilized powder of **H-D-His(1-Me)-OH** to equilibrate to room temperature before opening the vial.[11]

- Initial Test: Accurately weigh a small amount (e.g., 1-2 mg) of the compound into a clean vial.
- Aqueous Solubility: Add a measured volume of sterile deionized water (e.g., 100 μ L) to achieve a target concentration (e.g., 10 mg/mL). Vortex the solution. If the compound dissolves completely, resulting in a clear solution, proceed to determine the saturation point by adding more compound.
- Physical Dissolution Aids: If the solution is cloudy or contains particulates, sonicate the vial for 3-5 minutes or warm it gently (to 30-40°C).[8][11] Re-examine for dissolution.
- pH Adjustment: Based on the theoretical assessment, **H-D-His(1-Me)-OH** is zwitterionic but has a basic imidazole side chain. If it remains insoluble in water, add 10% acetic acid dropwise while vortexing to aid dissolution.[10]
- Organic Co-solvents: If the compound is still insoluble, test solubility in polar aprotic solvents like DMSO or DMF. First, attempt to dissolve the compound in a minimal amount of the organic solvent, then dilute with an aqueous buffer to the desired final concentration.[9]
- Quantification: Centrifuge the final saturated solution to pellet any undissolved solid. The concentration in the supernatant can be quantified using a suitable analytical method, such as HPLC-UV, to determine the precise solubility.

Illustrative Solubility Data

The following table presents expected solubility data for **H-D-His(1-Me)-OH** based on the behavior of D-histidine and similar amino acid derivatives.[12][13] This data should be confirmed experimentally.

Solvent	Temperature	Expected Solubility	Rationale / Notes
Water	25°C	Moderately Soluble (~20-40 mg/mL)	Polar, zwitterionic nature facilitates interaction with water. [14]
PBS (pH 7.4)	25°C	Moderately Soluble (~20-40 mg/mL)	Similar to water; physiological buffer. [15]
0.1 M HCl	25°C	Highly Soluble (>100 mg/mL)	Both amino and imidazole groups are fully protonated, forming a highly soluble salt.
0.1 M NaOH	25°C	Soluble	The carboxyl group is deprotonated, but solubility may be less than in acid.
Methanol	25°C	Slightly Soluble	Limited solubility for zwitterions in alcohols. [7]
Ethanol	25°C	Sparingly Soluble	Lower polarity than methanol further reduces solubility. [12] [13]
DMSO	25°C	Highly Soluble (>100 mg/mL)	Excellent polar aprotic solvent for a wide range of compounds. [8] [12]
Acetonitrile	25°C	Sparingly Soluble	Generally a poor solvent for free amino acids. [8]

Stability Profile

Evaluating the intrinsic stability of **H-D-His(1-Me)-OH** is a regulatory requirement and is critical for determining appropriate storage conditions, re-test periods, and identifying potential degradation products that could impact safety and efficacy.[16] Forced degradation, or stress testing, is performed according to ICH Q1A(R2) guidelines to accelerate the degradation process and elucidate these pathways.[17][18]

Forced Degradation Studies: A Self-Validating System

The goal of a forced degradation study is to achieve 5-20% degradation of the API.[17] This range is optimal because it is significant enough to produce and detect primary degradants without being so extensive that secondary and tertiary degradants complicate the analysis. These studies are foundational for developing and validating a "stability-indicating" analytical method—a method proven to accurately measure the active ingredient's concentration without interference from its degradation products.[19]

Protocol for Forced Degradation Studies

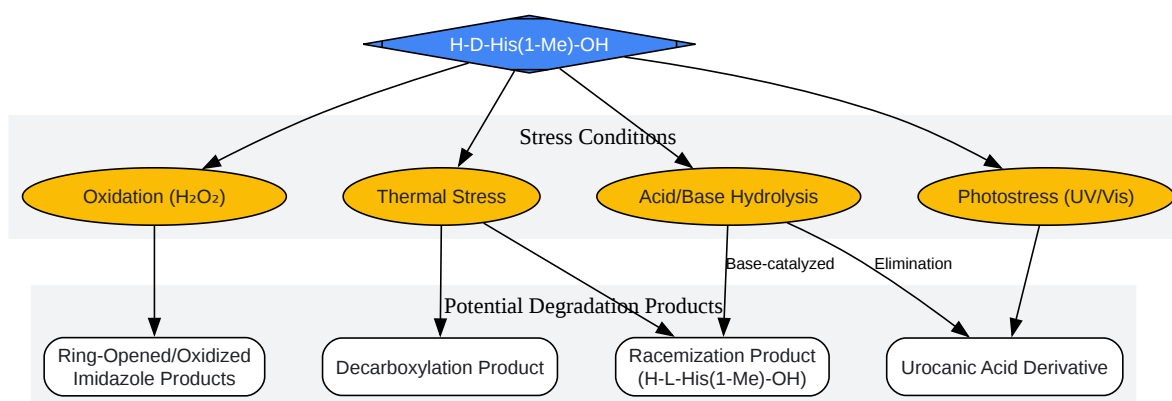
A single batch of **H-D-His(1-Me)-OH** is typically used for stress testing.[16] A stock solution (e.g., 1 mg/mL in water or a suitable solvent) is prepared and subjected to the following conditions in parallel with a control sample stored at 2-8°C.

Stress Condition	Typical Protocol	Causality / Purpose
Acid Hydrolysis	Mix with equal volume of 0.1 M to 1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before analysis.	To assess susceptibility to degradation in low pH environments, which can occur during formulation or in vivo. [17]
Base Hydrolysis	Mix with equal volume of 0.1 M to 1 M NaOH. Incubate at 60°C for 2-8 hours. Neutralize before analysis.	To evaluate stability in alkaline conditions. Amide bonds (not present here) and other functional groups can be labile. [17]
Oxidation	Mix with 3-30% hydrogen peroxide (H ₂ O ₂). Store at room temperature for 24 hours, protected from light.	The imidazole ring of histidine is known to be susceptible to oxidation. This tests for vulnerability to oxidative stress. [20]
Thermal Stress	Store as a solid powder and in solution at elevated temperatures (e.g., 70°C) for 1-2 weeks.	To determine the intrinsic thermal stability and identify degradation pathways that are accelerated by heat. [16]
Photostability	Expose solid powder and solution to controlled light exposure (UV/Vis) as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m ²).	To identify if the molecule is light-sensitive, which dictates packaging and handling requirements. [16][18]

Potential Degradation Pathways

Based on the structure of **H-D-His(1-Me)-OH** and known degradation patterns of histidine, several pathways can be hypothesized. The primary sites of instability are the imidazole ring and the stereocenter.

- Oxidation: The electron-rich imidazole ring is a likely target for oxidation by peroxides or radicals, potentially leading to ring-opening or the formation of various oxidized species.
- Decarboxylation: Thermal stress can potentially lead to the loss of the carboxyl group.
- Deamination/Elimination: Under harsh conditions, the α -amino group could be involved in degradation reactions. A known degradation pathway for histidine involves the elimination of the amino group to form urocanic acid.[21][22]
- Racemization: The chiral center at the α -carbon could be susceptible to racemization under basic or thermal stress, leading to the formation of the L-isomer, H-L-His(1-Me)-OH.



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Caption: Hypothesized degradation pathways for **H-D-His(1-Me)-OH** under forced degradation conditions.

Illustrative Stability Data Summary

This table summarizes the expected outcomes from a forced degradation study of **H-D-His(1-Me)-OH**.

Stress Condition	% Degradation (Expected)	Major Degradation Products (Hypothesized)
0.1 M HCl, 60°C, 48h	< 5%	Generally stable; minor racemization possible.
0.1 M NaOH, 60°C, 8h	10-15%	Racemization product, Urocanic acid derivative.[22]
3% H ₂ O ₂ , RT, 24h	15-20%	Oxidized imidazole species.
70°C (Solid), 1 week	< 5%	Expected to be stable as a solid.
70°C (Solution), 1 week	5-10%	Decarboxylation and racemization products.
Photostability (ICH Q1B)	5-10%	Urocanic acid derivative (as urocanic acid is a known photoproduct).[21]

Recommended Analytical Methods

Accurate quantification is essential for both solubility and stability studies. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is the standard method.

- Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Solvent A) and acetonitrile with 0.1% TFA or formic acid (Solvent B).
- Column: A C18 stationary phase is typically suitable for separating the polar parent compound from less polar degradation products.
- Detection: UV detection at ~210-220 nm is effective for the peptide bond and imidazole ring. [23] Mass spectrometry (LC-MS) is invaluable for identifying the mass of unknown degradation products.[24]

Conclusion

This guide provides a comprehensive framework for understanding and evaluating the solubility and stability of **H-D-His(1-Me)-OH**. While **H-D-His(1-Me)-OH** is predicted to have moderate aqueous solubility, its behavior is highly dependent on pH. Its stability profile, particularly its susceptibility to oxidation and base-catalyzed degradation, must be experimentally characterized. The protocols and theoretical considerations outlined herein offer a robust starting point for researchers to generate reliable data, enabling confident formulation development and ensuring the quality and integrity of their scientific work.

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